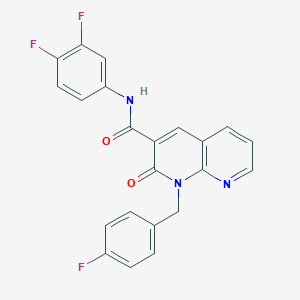

![molecular formula C26H25N3O4 B2582756 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide CAS No. 325850-96-2](/img/structure/B2582756.png)

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

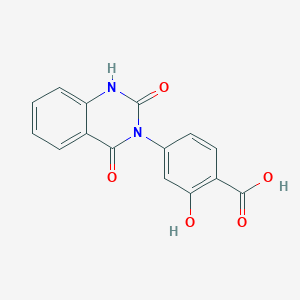

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of epigenetics.

Scientific Research Applications

Chemical Synthesis and Structural Characterization

Research has demonstrated the compound's role in the synthesis of isoquinolines and naphthalimide derivatives, highlighting its importance in chemical synthesis. For instance, studies have shown its utility in forming nanoaggregates with aggregation-enhanced emission properties, offering insights into its photophysical behaviors and potential applications in materials science (Srivastava et al., 2016). Additionally, its involvement in the synthesis of sterically hindered cyclohexadienes and novel 3-benzyl-4(3H)quinazolinone analogues with antitumor activities has been documented, further underscoring its versatility in chemical research (Komissarov et al., 1991; Al-Suwaidan et al., 2016).

Photophysical Properties and Applications

The compound's ability to form nanoaggregates that exhibit aggregation-enhanced emission suggests its potential in developing new materials with unique optical properties. This could be particularly relevant for applications in optoelectronics and photonics, where materials with specific emission characteristics are sought after (Srivastava et al., 2016).

Antitumor Activity

The research has identified derivatives of this compound that show promise in antitumor activity. This is especially significant in the context of designing new chemotherapeutic agents, where the efficacy and specificity of the compounds are paramount (Al-Suwaidan et al., 2016). The molecular docking studies of these derivatives further provide a basis for understanding their interaction with biological targets, which is crucial for drug design and development.

Mechanism of Action

The solubility and crystallinity of these molecules can be increased by grafting triisopropylsilylethynyl groups . This is important for their use in organic electronic devices, as it can enhance their capability for π-stacked arrays . π-stacked arrays refer to the arrangement of molecules in a way that allows for overlapping of π-orbitals, which can facilitate electron transport.

properties

IUPAC Name |

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-morpholin-4-ylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c30-23(27-19-9-11-20(12-10-19)28-14-16-33-17-15-28)8-3-13-29-25(31)21-6-1-4-18-5-2-7-22(24(18)21)26(29)32/h1-2,4-7,9-12H,3,8,13-17H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGOHCPHUWWLQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2582677.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-ethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2582680.png)

![3-Methyl-1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2582682.png)

![4-({[(4-tert-butylphenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2582692.png)

![2-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2582694.png)